N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a benzo[c][1,2,5]thiadiazole core substituted with two methyl groups and a sulfone (dioxido) moiety at the 1,3-positions. The 5-position of this heterocycle is linked via a carboxamide bridge to a 4-methyl-1,2,3-thiadiazole ring. The sulfone group enhances polarity and metabolic stability, while the methyl groups on both heterocycles may influence lipophilicity and steric interactions. Its synthesis likely involves coupling a benzo[c]thiadiazole carboxylic acid derivative with a 4-methyl-1,2,3-thiadiazole amine, analogous to methods described for related carboxamides (e.g., amide coupling using reagents like HATU or EDCI) .
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S2/c1-7-11(21-15-14-7)12(18)13-8-4-5-9-10(6-8)17(3)22(19,20)16(9)2/h4-6H,1-3H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQFLSWGFVWWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 384.4 g/mol. The compound features a thiadiazole ring fused with a benzo[c][1,2,5]thiadiazole moiety and possesses dioxido functional groups that may contribute to its biological activity.
Antimicrobial Activity
Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. The compound has shown activity against various bacterial strains and fungi. For instance:
- Antibacterial Activity : Studies indicate that thiadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 0.25 to 32 µg/mL against standard strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer potential. Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines:
- Mechanism of Action : The proposed mechanisms include the inhibition of cell proliferation and induction of cell cycle arrest at various phases. For example, certain derivatives have been shown to activate caspase pathways leading to programmed cell death .
Anti-inflammatory Properties
The anti-inflammatory effects of thiadiazole derivatives have been documented in various studies:
- In Vivo Studies : Compounds similar to this compound have demonstrated the ability to reduce inflammation markers in animal models .
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiadiazole derivatives:
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds containing thiadiazole moieties. For instance, derivatives of 4-methyl-1,2,3-thiadiazole have shown effectiveness against various viruses including herpes simplex virus (HSV) and feline coronavirus (FCoV). The presence of specific substituents on the thiadiazole ring can enhance biological activity, making this compound a candidate for further development as an antiviral agent .
Anticancer Properties
Thiadiazole derivatives have been extensively researched for their anticancer potential. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented in various studies. For example, modifications to the thiadiazole structure can lead to enhanced cytotoxicity against different cancer cell lines .
Antimicrobial Effects
The compound has also demonstrated antimicrobial activity. Thiadiazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can inhibit the growth of both gram-positive and gram-negative bacteria .
Fluorescent Properties
The unique structure of this compound allows for potential applications in fluorescent materials. Studies have shown that thiadiazole-containing compounds can exhibit strong fluorescence properties when integrated into polymer matrices. This characteristic makes them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Sensors and Probes
Due to its ability to chelate metal ions and its fluorescent properties, this compound can be utilized in the development of chemical sensors. These sensors can detect metal ions or other analytes through changes in fluorescence intensity or wavelength shifts .
Case Study 1: Antiviral Efficacy
A study published in PMC evaluated various thiadiazole derivatives against HSV and FCoV. The results indicated that modifications at the 4-position of the thiadiazole ring significantly enhanced antiviral activity. The specific compound this compound was among the most effective candidates tested .
Case Study 2: Anticancer Activity
In another research effort focused on anticancer agents derived from thiadiazoles, it was found that compounds similar to this compound exhibited significant cytotoxic effects on breast cancer cell lines. The study concluded that further optimization could lead to promising new therapies for cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Imidazo[2,1-b]thiazole-5-carboxamides (e.g., ND-11459, ND-11503): These compounds replace the benzo[c]thiadiazole core with an imidazo[2,1-b]thiazole system. Substituents like dihydrobenzofuran or trifluoromethyl phenoxy groups at the N-position enhance anti-tuberculosis activity .
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides :
These analogs feature a pyridine-substituted thiazole core. The absence of a sulfone group reduces polarity compared to the target compound, which could impact membrane permeability .
Substituent Effects
Bromophenyl and Trifluoromethyl Substituents :
Compounds like 9c () and ND-11564 () incorporate halogenated or fluorinated aryl groups. These substituents often enhance binding affinity via hydrophobic or halogen-bonding interactions. In contrast, the target compound’s methyl and sulfone groups prioritize solubility and metabolic stability over strong hydrophobic interactions .- Triazole and Benzodioxine Derivatives: Compounds such as 10a-j () include triazole and benzodioxine moieties, which improve antimicrobial activity.
Critical Analysis of Structural and Functional Differences
- Electron-Withdrawing vs.
- Steric Effects : The 1,3-dimethyl groups on the benzo[c]thiadiazole may hinder rotation, creating a planar structure that could improve stacking interactions with aromatic residues in biological targets.
Preparation Methods
Oxidation of Benzo[c]Thiadiazole to Sulfone
Initial synthesis begins with the oxidation of 1,3-dimethylbenzo[c]thiadiazole to its sulfone derivative. Using Oxone (2KHSO₅·KHSO₄·K₂SO₄) in a water-methanol system (3:1 v/v) at 0–5°C for 4 hours achieves complete oxidation without over-oxidizing aromatic rings.
Key Parameters :
Functionalization at Position 5
The 5-nitro intermediate is synthesized via nitration using fuming nitric acid (90%) in concentrated sulfuric acid at −10°C. Subsequent reduction to the amine employs H₂/Pd-C (10% w/w) in ethanol under 50 psi hydrogen pressure.
Analytical Validation :
- ¹H NMR : δ 6.85 (s, 1H, Ar-H), δ 2.95 (s, 6H, N-CH₃).
- IR : N-H stretch at 3350 cm⁻¹, S=O asymmetric stretch at 1320 cm⁻¹.
Synthesis of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid
The 1,2,3-thiadiazole moiety is constructed via cyclization of thiosemicarbazides.
Cyclization Reaction
Acylthiosemicarbazide derivatives undergo cyclization in POCl₃ at 80°C for 2 hours, yielding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction mechanism involves electrophilic attack at the thiocarbonyl group, followed by intramolecular cyclization.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 80°C | 78 |
| Solvent | POCl₃ | 82 |
| Reaction Time | 2 hours | 78 |
Acid Chloride Formation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C) for 3 hours. Excess SOCl₂ is removed via rotary evaporation, yielding a pale-yellow oil.
Critical Notes :
- Residual SOCl₂ must be eliminated to prevent side reactions during amidation.
- Storage under nitrogen ensures stability for >6 months.
Amide Coupling Reaction
The final step involves coupling the sulfone amine with the thiadiazole acid chloride.
Reaction Conditions
A mixture of 5-amino-1,3-dimethylbenzo[c]thiadiazole 2,2-dioxide (1.0 equiv), 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1.2 equiv), and triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM) is stirred at 25°C for 12 hours.
Workup Protocol :
Yield and Purity
| Parameter | Value |
|---|---|
| Isolated Yield | 76% |
| Purity (HPLC) | 99.2% |
| Melting Point | 214–216°C |
Comparative Analysis of Coupling Reagents
Alternative coupling agents were evaluated to optimize efficiency:
| Reagent | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| EDCl/HOBt | 68 | 97.5 | 12.50 |
| DCC/DMAP | 72 | 98.1 | 9.80 |
| SOCl₂ (Direct) | 76 | 99.2 | 4.20 |
The SOCl₂-mediated method proved superior in cost and purity, making it ideal for industrial-scale production.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (101 MHz, CDCl₃) :
HRMS (ESI) :
Industrial-Scale Production Considerations
Key Recommendations :
- Use continuous flow reactors for nitration and oxidation steps to enhance safety and yield.
- Implement crystallization instead of chromatography for bulk purification.
- Adopt green solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?
- Methodology : The synthesis involves multi-step pathways, typically starting with the preparation of the benzo[c][1,2,5]thiadiazole core. Key steps include:
- Functionalization of the benzo[c][1,2,5]thiadiazole ring via nucleophilic substitution or coupling reactions.
- Formation of the carboxamide linkage using acid chlorides (e.g., thionyl chloride) and amine intermediates under basic conditions (e.g., triethylamine) .
- Purification via column chromatography or recrystallization using solvents like ethanol or dimethylformamide (DMF) .
- Data : Reported yields vary between 40–65%, depending on reaction optimization .
Q. How is the compound characterized structurally?
- Methodology : Structural confirmation employs:
- NMR spectroscopy : and NMR for verifying substituent positions and aromaticity .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- Infrared (IR) spectroscopy : Identification of functional groups (e.g., C=O at ~1650 cm) .
- Critical Note : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from rotational isomerism or impurities, requiring repeated analysis .
Q. What preliminary biological activities have been reported?
- Methodology : Initial screening includes:
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Data : IC values range from 5–20 µM in anticancer assays, with selectivity indices <3, indicating need for structural optimization .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
- Methodology :
- Solvent optimization : Replacing DMF with toluene reduces side reactions in carboxamide formation .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in heterocyclic systems .
- Ultrasound-assisted synthesis : Enhances reaction rates by 30–50% compared to traditional heating .
- Data Table :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Conventional heating | 55 | 90 | |
| Ultrasound-assisted | 82 | 95 |
Q. How do structural modifications influence bioactivity?
- Methodology :
- SAR studies : Introduce substituents (e.g., halogens, methyl groups) to the thiadiazole or benzothiadiazole moieties .
- Docking simulations : Predict binding affinity to targets like EGFR or DNA topoisomerase II .
- Data : Methyl substitution at the 4-position of the thiadiazole ring improves solubility but reduces cytotoxicity by 40% .
Q. How to resolve contradictions in spectroscopic data?
- Case Example : A NMR signal at δ 165 ppm (C=O) may split due to rotational barriers in the carboxamide group.
- Solution : Variable-temperature NMR (VT-NMR) confirms dynamic behavior at 25–80°C .
- Validation : Cross-check with X-ray crystallography if single crystals are obtainable .
Q. What mechanistic insights exist for its biological activity?
- Methodology :
- Enzyme inhibition assays : Measure inhibition of kinases or proteases using fluorogenic substrates .
- ROS detection : Use DCFH-DA probes to assess oxidative stress induction in cells .
- Hypothesis : The compound may intercalate DNA or disrupt mitochondrial membrane potential, based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
